3alfa,5alfa-Tetrahydronoretisterona

Descripción general

Descripción

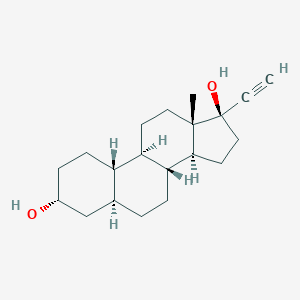

3alpha,5alpha-Tetrahydronorethisterone: is a synthetic steroidal compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . It is a metabolite of norethisterone, a synthetic progestogen used in various hormonal contraceptives . This compound is known for its role in neurosteroid metabolism and its potential therapeutic applications in neurology and endocrinology .

Aplicaciones Científicas De Investigación

Pharmacological Properties

3alpha,5alpha-Tetrahydronorethisterone is primarily recognized for its weak androgenic activity and its role as a metabolite in the metabolism of norethisterone. It exhibits low affinity for androgen receptors compared to other steroids, which limits its androgenic effects. However, it may still influence hormonal pathways due to its structural similarity to other steroid hormones.

Key Pharmacological Characteristics

| Property | Value |

|---|---|

| Androgen Receptor Affinity | Low (1% compared to metribolone) |

| Estrogenic Activity | Minimal (0-1%) |

| Metabolic Pathways | Primarily via 5α-reductase |

Hormonal Contraception

Norethisterone and its metabolites, including 3alpha,5alpha-Tetrahydronorethisterone, are integral components of hormonal contraceptives. These compounds function by inhibiting ovulation, thickening cervical mucus, and altering the endometrium to prevent implantation. The use of norethisterone in contraceptive pills has been well-established, with significant clinical data supporting its efficacy and safety.

Treatment of Endometriosis

Norethisterone is commonly prescribed for managing endometriosis-related pain. Clinical studies indicate that progestins can alleviate symptoms by inducing endometrial atrophy and suppressing ovulation. The effectiveness of norethisterone in this context suggests that its metabolites may also play a role in symptom management.

Hormone Replacement Therapy

In combination with estrogens, norethisterone is utilized in hormone replacement therapy (HRT) for menopausal women. It helps mitigate symptoms such as hot flashes and osteoporosis risk. The role of 3alpha,5alpha-Tetrahydronorethisterone in HRT is less direct but may contribute to the overall hormonal balance achieved through treatment.

Case Study 1: Endometriosis Management

A study involving 194 women treated with 5 to 15 mg/day of norethisterone acetate for a median duration of 13 months reported that 55.2% experienced no side effects while effectively managing endometriosis symptoms. This reinforces the therapeutic potential of norethisterone and its metabolites in clinical settings .

Case Study 2: Contraceptive Efficacy

In a multicenter trial comparing low-dose contraceptive pills containing ethinylestradiol and norethisterone, results indicated high efficacy rates with minimal side effects observed. This highlights the importance of norethisterone metabolites in maintaining contraceptive reliability while minimizing adverse reactions .

Future Directions in Research

The ongoing exploration of 3alpha,5alpha-Tetrahydronorethisterone could lead to novel applications beyond current uses:

- Neurosteroid Activity : Investigating whether this metabolite interacts with GABA receptors similar to other neurosteroids could reveal new therapeutic avenues for neurological disorders.

- Metabolic Studies : Further research into how this compound influences metabolic pathways may provide insights into its role in conditions like polycystic ovary syndrome (PCOS) or metabolic syndrome.

Mecanismo De Acción

Target of Action

3alpha,5alpha-Tetrahydronorethisterone, also known as 3,5-THN, is a metabolite of the synthetic progestin norethisterone . It primarily targets the vascular smooth muscle cells in the aorta .

Mode of Action

3alpha,5alpha-Tetrahydronorethisterone interacts with its targets by inhibiting noradrenaline-induced contraction . This interaction results in a potent, concentration-response vasorelaxation .

Result of Action

The primary result of 3alpha,5alpha-Tetrahydronorethisterone’s action is the inhibition of noradrenaline-induced contraction in the aorta, leading to vasorelaxation . This effect is rapid and potent, suggesting that the compound could have potential therapeutic applications in conditions related to vascular tension.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,5alpha-Tetrahydronorethisterone typically involves the reduction of norethisterone. The reduction process can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: Industrial production of 3alpha,5alpha-Tetrahydronorethisterone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3alpha,5alpha-Tetrahydronorethisterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of more saturated alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

Norethisterone: The parent compound from which 3alpha,5alpha-Tetrahydronorethisterone is derived.

5alpha-Dihydronorethisterone: Another metabolite of norethisterone with similar properties.

3beta,5alpha-Tetrahydronorethisterone: An isomer with different stereochemistry.

Uniqueness: 3alpha,5alpha-Tetrahydronorethisterone is unique due to its specific stereochemistry, which influences its interaction with neurosteroid receptors and its metabolic stability. This makes it particularly valuable in neurobiological research and therapeutic applications .

Actividad Biológica

3alpha,5alpha-Tetrahydronorethisterone is a significant metabolite of norethisterone, a synthetic progestin widely used in contraceptive formulations and hormone replacement therapy. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications.

Chemical Structure and Metabolism

3alpha,5alpha-Tetrahydronorethisterone is derived from norethisterone through 5α-reduction, a metabolic process that alters its receptor binding properties and biological activity. The compound exhibits distinct interactions with various steroid hormone receptors, which can influence its effects on target tissues.

Metabolism Pathway

- Norethisterone undergoes enzymatic reduction primarily via 5α-reductase to form 3alpha,5alpha-tetrahydronorethisterone.

- Key Enzymes Involved : 3α-hydroxysteroid dehydrogenase and 5α-reductase are critical in this conversion, impacting the biological activity of the metabolites.

Receptor Interactions

3alpha,5alpha-Tetrahydronorethisterone primarily acts as an agonist for the progesterone receptor (PR) and exhibits some activity at the androgen receptor (AR). Its binding affinities are notably different from those of its parent compound, norethisterone.

| Compound | PR Binding Affinity | AR Binding Affinity | Biological Activity |

|---|---|---|---|

| Norethisterone | High | Moderate | Progestogenic |

| 3alpha,5alpha-Tetrahydronorethisterone | Low | Low | Weakly androgenic |

| 5α-Dihydronorethisterone | Moderate | High | Androgenic |

Pharmacological Effects

- Progestogenic Activity : 3alpha,5alpha-tetrahydronorethisterone retains some progestogenic activity but is less potent than norethisterone.

- Androgenic Effects : The compound exhibits weak androgenic properties compared to other metabolites like 5α-dihydronorethisterone. This reduced potency may be attributed to the structural modifications from the parent compound.

Case Studies and Clinical Findings

-

Clinical Use in Contraception :

- A clinical study involving high doses of norethisterone (10-40 mg/day) showed that women experienced mild androgenic side effects, indicating that metabolites like 3alpha,5alpha-tetrahydronorethisterone may contribute to these effects. Approximately 5.5% of women reported symptoms such as acne and hirsutism .

- Effects on Male Infants :

- Impact on Hormonal Profiles :

Propiedades

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZKJQFRFZZCW-GAXNORQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558120 | |

| Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16392-60-2 | |

| Record name | 3α,5α-Tetrahydronorethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16392-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,5alpha-Tetrahydronorethisterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016392602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.,5.ALPHA.-TETRAHYDRONORETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHT3131XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.